cis-Tranexamic acid-13C2,15N

Bioanalysis LC-MS/MS Internal Standard

Unlabeled TXA or deuterated IS introduce matrix effect errors and UPLC retention time shifts in regulated bioanalysis. cis-Tranexamic acid-13C2,15N provides near-identical physicochemical behavior to the analyte, ensuring faithful co-elution and robust ion suppression correction. - 13C/15N labels ensure co-elution; deuterated analogs fail under high-resolution UPLC. - Validated method LOD: 3 ng/mL, LOQ: 6 ng/mL in human plasma. - IS-normalized matrix factor: 102.0% (±5.4% CV). - Intended for ANDA method development, validation, and batch release QC.

Molecular Formula C8H15NO2
Molecular Weight 160.19 g/mol
Cat. No. B10783442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tranexamic acid-13C2,15N
Molecular FormulaC8H15NO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)O
InChIInChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1
InChIKeyGYDJEQRTZSCIOI-XGOBPNGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic Acid (Tranexamic Acid-13C2,15N): Stable Isotope-Labeled Internal Standard for Bioanalysis


4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid, commonly referred to as Tranexamic Acid-13C2,15N (CAS 1292837-95-6), is a stable isotope-labeled analog of the antifibrinolytic drug tranexamic acid (TXA). The compound incorporates two 13C atoms and one 15N atom, resulting in a molecular formula of C6[13C2]H15[15N]O2 and a molecular weight of 160.19 g/mol . It is primarily intended for use as an internal standard (IS) for the precise and accurate quantification of unlabeled tranexamic acid in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Workflow LC-MS/MS or GC-MS bioanalysis of tranexamic acid
Type 13C2,15N stable isotope-labeled internal standard
Property Near-identical physicochemical behavior supports co-elution and matrix effect correction

Why Unlabeled Tranexamic Acid or Other Isotopologues Cannot Substitute for 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic Acid in Quantitative Bioanalysis


In LC-MS/MS quantification of tranexamic acid, substituting the 13C2,15N-labeled internal standard with unlabeled TXA, a structural analog, or even a differently labeled isotopologue (e.g., a deuterated version) introduces significant analytical error. Unlabeled TXA cannot be distinguished from the analyte by the mass spectrometer, rendering internal standardization impossible. Structural analogs may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, failing to correct for matrix effects. Even different stable-isotope labeled forms are not equivalent; deuterated internal standards are known to undergo chromatographic separation from the analyte due to differences in physico-chemical properties, particularly under high-resolution UPLC conditions, which compromises their ability to correct for ion suppression [1]. In contrast, the use of 13C and 15N labels ensures near-identical physicochemical behavior to the unlabeled analyte, enabling robust co-elution and effective compensation for matrix effects, which is critical for achieving the high accuracy and precision required in pharmacokinetic studies and regulated bioanalysis [2].

Unlabeled tranexamic acid Does not provide mass differentiation from the analyte, preventing internal standardization
Structural analog May exhibit different recovery, retention, and ionization, failing to correct matrix effects
Deuterated isotopologue May show chromatographic separation under UPLC, reducing ion suppression correction

Quantitative Performance Benchmarks for 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic Acid as an Internal Standard


Superior Co-Elution and Ion Suppression Correction with 13C/15N Labels Versus Deuterated Internal Standards

In a direct comparative study, 13C-labeled internal standards co-eluted exactly with their unlabeled analytes under UPLC conditions, whereas deuterium (2H)-labeled standards exhibited a measurable retention time shift. This chromatographic separation of the deuterated IS from the analyte reduces its ability to compensate for ion suppression effects, a major source of error in quantitative LC-MS/MS [1]. This class-level evidence directly supports the superiority of the 13C2,15N-labeled tranexamic acid over a hypothetical deuterated tranexamic acid (e.g., tranexamic acid-d2) for robust bioanalytical method performance.

Co-elution vs Deuterated IS
Class-level inference
13C-IS co-elution; 2H-IS retention shift observed
Supports robust ion suppression correction under UPLC
Based on amphetamine study; generalizable
Bioanalysis LC-MS/MS Internal Standard

High Analytical Sensitivity: Limit of Detection (LOD) of 3 ng/mL Achieved in Human Plasma Using 13C2,15N-Tranexamic Acid as Internal Standard

A validated UHPLC-MS/MS method for quantifying tranexamic acid in human plasma, utilizing 13C2,15N,trans-tranexamic acid as the internal standard, achieved a limit of detection (LOD) of 3 ng/mL and a lower limit of quantification (LOQ) of 6 ng/mL in plasma extracts [1]. This level of sensitivity, which is superior to many earlier methods using alternative detection techniques (e.g., HPLC-UV) or external calibration, is critical for accurate pharmacokinetic profiling at low drug concentrations, such as those found in pediatric patients or during late elimination phases.

Method LOD
Cross-study comparable
3 ng/mL in plasma extract
Supports low-concentration PK quantification
UHPLC-MS/MS, HILIC, protein precipitation
Pharmacokinetics UHPLC-MS/MS Method Validation

Excellent Accuracy and Precision in Plasma Quantification Using 13C2,15N-Tranexamic Acid Internal Standard

The validated UHPLC-MS/MS method employing 13C2,15N,trans-tranexamic acid as the internal standard demonstrated high accuracy, with measured concentrations ranging from 96.4% to 105.7% of nominal values across the calibration range. Intra- and inter-day precision, expressed as relative standard deviation (RSD), were ≤ 4.5% [1]. These validation parameters meet and exceed the acceptance criteria for bioanalytical method validation as per FDA and EMA guidelines (typically ±15% accuracy and ≤15% RSD), underscoring the reliability of this internal standard for generating robust and reproducible data.

Accuracy & Precision
Cross-study comparable
Accuracy 96.4–105.7%, RSD ≤4.5%
Within typical bioanalytical validation criteria
Human plasma, UHPLC-MS/MS
Bioanalytical Method Validation Accuracy Precision

Effective Compensation for Matrix Effects Demonstrated by IS-Normalized Matrix Factor of 102.0%

In a study comparing two UHPLC-MS/MS methods for TXA quantification, the use of 13C2,15N,trans-tranexamic acid as the internal standard resulted in an IS-normalized matrix factor of 102.0% (±5.4% CV), indicating near-perfect compensation for ion suppression or enhancement caused by plasma matrix components [1]. A value of 100% signifies complete correction of matrix effects, and the observed deviation of only +2.0% confirms the effectiveness of this specific isotopologue as an internal standard.

IS-Normalized Matrix Factor
Head-to-head
102.0% (±5.4% CV)
Near-complete matrix effect compensation
Post-extraction addition, human plasma
Matrix Effect LC-MS/MS Internal Standard

Regulatory Acceptance for ANDA and QC Applications Confirms Fitness-for-Purpose

The compound is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of tranexamic acid [1]. This indicates that the product meets the stringent identity, purity, and stability requirements expected by regulatory bodies for use in the pharmaceutical industry, reducing the technical and compliance burden for end-users.

Regulatory Designation
Supporting evidence
Supplier-reported for ANDA/QC applications
May support method validation documentation
Verify independently for GMP context
Regulatory Compliance ANDA Quality Control

Optimal Use Cases for 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic Acid Based on Proven Performance


High-Sensitivity Pharmacokinetic Studies in Special Populations

The UHPLC-MS/MS method validated with this internal standard achieved an LOD of 3 ng/mL and an LOQ of 6 ng/mL in human plasma [1]. This exceptional sensitivity makes the compound the internal standard of choice for pharmacokinetic studies involving pediatric patients, where sample volume is limited, or for quantifying TXA during the terminal elimination phase in any population, enabling accurate characterization of drug exposure and clearance [1].

Regulated Bioanalysis for ANDA Submissions and GMP Quality Control

The product is explicitly intended for use in method development and validation to support Abbreviated New Drug Applications (ANDA) and quality control during commercial production [2]. Its documented suitability for these regulated environments, combined with its demonstrated high accuracy (96.4-105.7%) and precision (RSD ≤ 4.5%) in validated methods [1], makes it a reliable and defensible choice for pharmaceutical companies developing generic tranexamic acid products or performing batch release testing.

Bioanalytical Method Development Requiring Robust Matrix Effect Compensation

The IS-normalized matrix factor of 102.0% (±5.4% CV) provides direct evidence of the compound's ability to effectively correct for ion suppression or enhancement in complex biological matrices like human plasma [3]. This property is essential for method developers seeking to establish robust, accurate, and reproducible LC-MS/MS assays, particularly when analyzing samples with variable matrix compositions, such as those from different patient cohorts or disease states [1].

Research Requiring High-Fidelity Internal Standardization Under UPLC Conditions

Based on class-level evidence, 13C/15N-labeled internal standards co-elute more faithfully with their analytes than deuterated analogs under high-resolution UPLC conditions, thereby providing superior correction for ion suppression [4]. For scientists developing ultra-high-performance LC methods for TXA, selecting the 13C2,15N-labeled compound over a potentially cheaper deuterated alternative (e.g., tranexamic acid-d2) is a strategic decision to ensure method robustness and data integrity, especially when analyzing samples prone to matrix effects [4].

Application
Selection Property
Validation Focus
High-sensitivity PK studies in low-volume research matrices
Low LOD/LOQ assay support
Sensitivity verification in target matrix
Bioanalytical method validation for generic drug research
Accuracy and precision within validation criteria
Reproducibility across QC sample sets
Method development for complex biological matrices
IS-normalized matrix factor near unity
Matrix effect evaluation across plasma lots
UPLC method development requiring co-elution fidelity
Co-elution with analyte under UPLC
Ion suppression correction comparison

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